Byakangelicin

Description

This compound is a natural product found in Murraya koenigii, Triphasia trifolia, and other organisms with data available.

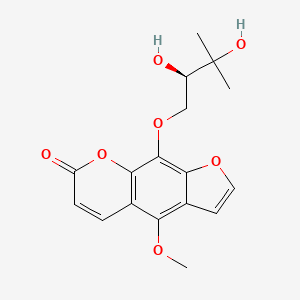

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFNXROFUNDE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197456 | |

| Record name | byakangelicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-25-7, 19573-01-4 | |

| Record name | (+)-Byakangelicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | byakangelicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | byakangelicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BYAKANGELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Furanocoumarin Byakangelicin: A Technical Guide to its Origins, Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicin, a naturally occurring furanocoumarin, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This technical guide provides a comprehensive overview of the origins and sources of this compound, detailing its natural occurrence, biosynthesis, and methods of isolation. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on its interactions with key signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Origins and Sources of this compound

Natural Occurrence

This compound is predominantly found in plants belonging to the Angelica genus, within the Apiaceae family. The primary and most well-documented natural source of this compound is the root of Angelica dahurica , a perennial plant used in traditional Chinese medicine.[1][2] Different batches of Angelica dahurica have been found to contain this compound in concentrations ranging from 0.117% to 0.315%.[3] Other species of Angelica have also been reported to contain this compound and related furanocoumarins.

Biosynthesis in Plants

The biosynthesis of this compound, like other furanocoumarins, originates from the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. L-phenylalanine is then converted to umbelliferone, a key intermediate in coumarin (B35378) synthesis.[1][4] The furan (B31954) ring is subsequently formed through the mevalonate (B85504) pathway, leading to the psoralen (B192213) backbone. While the complete enzymatic cascade for the synthesis of this compound has not been fully elucidated, it is understood to involve a series of hydroxylation and alkylation steps on the psoralen core. Recent research on Angelica dahurica has identified candidate genes from the CYP450 superfamily that are involved in the hydroxylation of psoralen at the C-5 and C-8 positions, which are critical steps in the biosynthesis of various furanocoumarins.[3]

Laboratory Synthesis

The total laboratory synthesis of this compound is a complex process that is not widely documented in readily available scientific literature. The synthesis of complex natural products typically involves multi-step sequences requiring precise control of stereochemistry.[5] Researchers interested in obtaining this compound for research purposes generally rely on its isolation from natural sources due to the intricate molecular structure that makes its chemical synthesis challenging.

Isolation and Purification

The extraction and purification of this compound from its primary source, Angelica dahurica, can be achieved through various methods. The selection of a particular protocol often depends on the desired yield and purity of the final product.

Quantitative Data on Extraction

The efficiency of this compound extraction is influenced by the solvent and method used. The following table summarizes quantitative data from various extraction protocols.

| Extraction Method | Plant Source | Solvent | Key Parameters | Yield of this compound | Reference |

| Ionic Liquid Extraction | Angelica dahurica roots | [Bmim]Tf2N | 8:1 solvent/solid ratio, 60°C, 180 min | 99.52% | [6] |

| Maceration | Angelica sinensis roots | 95% Ethanol (B145695) | 1:10 w/v, 72 hours, room temperature | Not specified | [7] |

| Soxhlet Extraction | Angelica species | Methanol or Ethanol | 6-8 hours | Not specified | [7] |

Experimental Protocol: Isolation and Purification of this compound from Angelica dahurica

This protocol provides a general workflow for the isolation and purification of this compound.

1. Plant Material Preparation:

- Air-dry the roots of Angelica dahurica at room temperature until a constant weight is achieved.

- Grind the dried roots into a fine powder (40-60 mesh).[7]

2. Extraction:

- Option A: Maceration: Soak the powdered plant material in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional stirring.[7]

- Option B: Ionic Liquid Extraction: Mix the powdered roots with the ionic liquid [Bmim]Tf2N at a solvent-to-solid ratio of 8:1. Heat the mixture at 60°C for 180 minutes with agitation.[6]

- Filter the extract to remove solid plant material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[7]

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

- Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract the furanocoumarins.

4. Chromatographic Purification:

- Adsorb the dried ethyl acetate fraction onto a small amount of silica (B1680970) gel.

- Load the adsorbed sample onto a silica gel column (200-300 mesh).

- Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[7]

- Collect fractions and monitor by Thin Layer Chromatography (TLC) under UV light (254 nm and 365 nm) to identify fractions containing this compound.

- Pool the fractions containing this compound.

5. High-Performance Liquid Chromatography (HPLC) Purification:

- Further purify the pooled fractions using a preparative HPLC system with a C18 column.

- Use a mobile phase such as methanol/water or acetonitrile/water to achieve final purification.

Start [label="Dried Angelica dahurica Root Powder", shape=ellipse, fillcolor="#FBBC05"];

Extraction [label="Extraction (Ethanol or Ionic Liquid)"];

Filtration [label="Filtration"];

Concentration [label="Concentration (Rotary Evaporation)"];

Crude_Extract [label="Crude Extract"];

Fractionation [label="Liquid-Liquid Fractionation (n-hexane, ethyl acetate)"];

Ethyl_Acetate_Fraction [label="Ethyl Acetate Fraction"];

Column_Chromatography [label="Silica Gel Column Chromatography"];

Enriched_Fractions [label="this compound-Enriched Fractions"];

HPLC [label="Preparative HPLC"];

Pure_this compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extraction;

Extraction -> Filtration;

Filtration -> Concentration;

Concentration -> Crude_Extract;

Crude_Extract -> Fractionation;

Fractionation -> Ethyl_Acetate_Fraction;

Ethyl_Acetate_Fraction -> Column_Chromatography;

Column_Chromatography -> Enriched_Fractions;

Enriched_Fractions -> HPLC;

HPLC -> Pure_this compound;

}

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, and its mechanisms of action involve the modulation of several key signaling pathways.

Anti-Tumor Activity: Inhibition of the SHP-1/JAK2/STAT3 Pathway

Recent studies have demonstrated that this compound can suppress the growth and motility of breast tumor cells.[8] This anti-tumor effect is mediated through the upregulation of SHP-1, a protein tyrosine phosphatase. SHP-1, in turn, dephosphorylates and inactivates Janus kinase 2 (JAK2), leading to the subsequent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3). The JAK2/STAT3 signaling pathway is crucial for cell proliferation and survival, and its inhibition by this compound leads to reduced tumor cell proliferation, colony formation, and invasion, while promoting apoptosis.[8]

Anti-Inflammatory Activity: Potential Inhibition of COX-2 and NF-κB Pathways

This compound has been reported to possess anti-inflammatory properties. While the precise mechanisms are still under investigation, furanocoumarins, in general, are known to interfere with inflammatory cascades. Two key pathways often implicated in inflammation are the cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.

-

COX-2 Pathway: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). This compound's anti-inflammatory effects may be, in part, due to the inhibition of COX-2 activity or expression.

-

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Neuro-modulatory Effects and Experimental Models

This compound has been shown to enhance the accumulation of other active compounds in the brain, suggesting its potential as a modulator for improving the efficacy of neuro-therapeutics.[4][9] This effect has been studied in the context of lipopolysaccharide (LPS)-induced neuro-inflammation in mice.

Experimental Protocol: LPS-Induced Neuro-inflammation Model in Mice

This protocol outlines a general procedure for inducing neuro-inflammation in mice to study the effects of compounds like this compound.

1. Animals:

- Use adult male C57BL/6 mice.

- Acclimatize the animals for at least one week before the experiment.

2. LPS Administration:

- Prepare a solution of lipopolysaccharide (from E. coli) in sterile, pyrogen-free saline.

- Administer LPS via intraperitoneal (i.p.) injection. The dose can vary, but a common dose to induce neuro-inflammation is 0.83 mg/kg.[9]

3. This compound Treatment:

- This compound can be co-administered with other compounds to assess its modulatory effects.[4][9]

- For studying its direct anti-inflammatory effects, administer this compound (e.g., intravenously) for a period of time (e.g., 5 days) prior to or concurrently with the LPS challenge.[4]

4. Assessment of Neuro-inflammation:

- After the treatment period, euthanize the mice and collect brain tissue and serum.

- Homogenize the brain tissue for analysis.

- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenate and serum using Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

This compound is a promising natural product with a well-defined primary source in Angelica dahurica. Its isolation and purification are achievable through established chromatographic techniques. The growing body of research on its biological activities, particularly its ability to modulate key signaling pathways such as SHP-1/JAK2/STAT3, highlights its potential for further investigation in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions. This technical guide provides a solid foundation for researchers to understand the fundamental aspects of this compound and to design further studies to explore its full therapeutic potential.

References

- 1. Baicalein exhibits anti-inflammatory effects via inhibition of NF-κB transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. [PDF] Facile and Rapid Isolation of Oxypeucedanin Hydrate and this compound from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid | Semantic Scholar [semanticscholar.org]

- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile and Rapid Isolation of Oxypeucedanin Hydrate and this compound from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Total synthesis: an enabling science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Structure of Byakangelicin (B1668165)

Introduction

This compound is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] It is commonly isolated from plants of the Apiaceae family, such as Angelica dahurica and Angelica japonica.[1][3][4] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an aldose reductase inhibitor, which has implications for the treatment of diabetic complications.[1][5][6] This guide provides a comprehensive overview of the fundamental chemical properties and the elucidated structure of this compound, presenting key data in a structured format and outlining the experimental methodologies used for its characterization.

Chemical Structure

This compound is chemically classified as a psoralen, which is a linear furanocoumarin.[3] Its structure features a furan (B31954) ring fused with a coumarin. The formal chemical name is 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one.[1][3] The absolute configuration of the molecule has been determined to be the S-form through 'Eta refinement' procedures in X-ray crystallography studies.[7][8]

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one[1][3][9] |

| SMILES | CC(C)(--INVALID-LINK--O)O[1][2][3][9] |

| InChI | InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1[1][2][3] |

| InChIKey | PKRPFNXROFUNDE-LLVKDONJSA-N[1][2][3] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₇[1][3][9][10][11] |

| Molecular Weight | 334.32 g/mol [3][9][10] |

| CAS Number | 482-25-7[1][3][9][10][11] |

| Appearance | Off-White to Light Yellow Solid[4][12] |

| Melting Point | 117-124 °C[4][9][11][12] |

| Boiling Point (Predicted) | 571.5 ± 50.0 °C[4][9][12] |

| Density (Predicted) | 1.373 g/cm³[4][11][12] |

| UV Absorption Maxima (in Methanol) | 223, 249, 270, 273, 314 nm[1] |

| Solubility | Soluble in DMSO (30-45 mg/mL) and DMF (30 mg/mL).[1][5] Slightly soluble in chloroform, methanol, and ethanol.[1][4][12] Sparingly soluble in water.[2][13] |

| Storage | Store at -20°C in a dry, sealed container.[4][12] |

Experimental Protocols

The characterization of this compound's chemical properties and structure relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Structural Elucidation via X-ray Crystallography

The three-dimensional arrangement of atoms in this compound was determined by single-crystal X-ray diffraction.[7][8]

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., CuKα radiation). The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are collected as the crystal is rotated.[7][8]

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by a full-matrix least-squares procedure to obtain the final atomic coordinates and molecular structure.[7][8]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for confirming the chemical structure and identifying the functional groups present in this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed to determine the chemical shifts, coupling constants, and through-bond correlations of the protons and carbons.[14]

-

Spectral Interpretation: The resulting spectra are analyzed to assign all proton and carbon signals to their respective atoms in the this compound molecule, confirming the connectivity and stereochemistry.[6][15]

4.2.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns.

Methodology:

-

Ionization: A solution of this compound is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[14]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which is used to determine the elemental formula.[14] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions to deduce structural features.[14][15]

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet, where a small amount of the solid sample is ground with potassium bromide and pressed into a thin disk.[14]

-

Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The instrument measures the wavelengths at which the molecule absorbs radiation.

-

Spectral Interpretation: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.[16]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.[17]

Methodology:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, buffer).

-

Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is centrifuged to separate the undissolved solid. A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

Visualizations

Logical Workflow for Structural Elucidation

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining this compound's solubility.

Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and structural information.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 482-25-7: (+)-Byakangelicin | CymitQuimica [cymitquimica.com]

- 3. (+)-Byakangelicin | C17H18O7 | CID 10211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | Reductase | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of this compound (C17H18O7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. koreascience.kr [koreascience.kr]

- 9. This compound | 482-25-7 | FB65595 | Biosynth [biosynth.com]

- 10. biorlab.com [biorlab.com]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound CAS#: 482-25-7 [m.chemicalbook.com]

- 13. This compound, 482-25-7 [thegoodscentscompany.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. lehigh.edu [lehigh.edu]

- 17. benchchem.com [benchchem.com]

Byakangelicin: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicin, a furanocoumarin primarily isolated from the root of Angelica dahurica, is a natural compound with a growing body of research highlighting its therapeutic potential. Traditionally used in Asian medicine for various ailments, modern scientific investigation has begun to unravel its complex mechanisms of action at the molecular level.[1][2] This technical guide provides an in-depth overview of the primary mechanisms through which this compound exerts its pharmacological effects, with a focus on its anti-cancer, anti-inflammatory, and other key biological activities. The information is presented to support further research and drug development initiatives.

Primary Mechanisms of Action

This compound's bioactivity stems from its ability to modulate multiple critical cellular signaling pathways. The core mechanisms identified to date include the inhibition of the SHP-1/JAK2/STAT3 signaling pathway, suppression of the NF-κB pathway, and inhibition of aldose reductase.

Anti-Cancer Effects via SHP-1/JAK2/STAT3 Pathway Inhibition

A primary mechanism of this compound's anti-tumor activity, particularly in breast cancer, is its modulation of the JAK2/STAT3 signaling cascade.[1][2] This pathway is a crucial regulator of cell proliferation, survival, and invasion, and its constitutive activation is a hallmark of many cancers.[1][2]

This compound has been shown to significantly suppress the growth and motility of breast tumor cells.[1][2] It achieves this by upregulating the expression of SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1).[1][2] SHP-1, in turn, acts as a negative regulator of the JAK2/STAT3 pathway by dephosphorylating and inactivating Janus kinase 2 (JAK2).[1][2] The inactivation of JAK2 prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This blockade of STAT3 activation leads to a downstream cascade of events including:

-

Reduced Cell Proliferation: Inhibition of STAT3-mediated transcription of genes involved in cell cycle progression.[1]

-

Decreased Colony Formation: Impairment of the ability of single cancer cells to proliferate and form colonies.[1]

-

Inhibition of Cell Invasion: Downregulation of genes associated with cancer cell motility and invasion.[1]

-

Induction of Apoptosis: Promotion of programmed cell death in cancer cells.[1][2]

The inhibitory effect of this compound on the JAK2/STAT3 pathway is dose-dependent.[1][2]

Anti-inflammatory Effects via NF-κB Pathway Suppression

This compound demonstrates significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases.

In the context of osteoarthritis, this compound has been shown to inhibit the interleukin-1β (IL-1β)-induced inflammatory response in mouse chondrocytes.[3] This is achieved by suppressing the activation of the NF-κB pathway, which in turn leads to the downregulation of pro-inflammatory mediators, including:

-

Inducible nitric oxide synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

-

Tumor necrosis factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

Furthermore, this compound has been observed to inhibit lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) production by suppressing the expression of COX-2 and microsomal prostaglandin E synthase (mPGES). The inhibitory mechanism is, at least in part, through the suppression of NF-κB activity.

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase.[4][5] This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By converting glucose to sorbitol, aldose reductase can contribute to osmotic stress and cellular damage in various tissues.

The inhibition of aldose reductase by this compound suggests its potential therapeutic application in the management of diabetic complications such as cataracts and neuropathy.[4][5]

Quantitative Data

While dose-dependent effects of this compound have been consistently reported, specific IC50 values for its primary mechanisms of action are not extensively documented in the publicly available literature. The following table summarizes the available quantitative information.

| Target/Process | Cell Line/System | Method | Observed Effect | IC50 Value | Reference |

| Anti-Cancer | |||||

| STAT3 Transcriptional Activity | MDA-MB-231 Breast Cancer Cells | Dual-Luciferase Reporter Assay | Dose-dependent inhibition | Not Reported | [1][2] |

| Cell Viability | MDA-MB-231, T47D, 4T1 Breast Cancer Cells | CCK8 Assay | Dose-dependent reduction | Not Reported | [1] |

| Colony Formation | T47D, 4T1 Breast Cancer Cells | Colony Formation Assay | Dose-dependent reduction | Not Reported | [1] |

| Apoptosis Induction | MDA-MB-231 Breast Cancer Cells | Flow Cytometry (Annexin V/PI) | Dose-dependent increase | Not Reported | [1] |

| Cell Invasion | MDA-MB-231, 4T1 Breast Cancer Cells | Transwell Invasion Assay | Dose-dependent inhibition | Not Reported | [1] |

| Anti-inflammatory | |||||

| IL-1β-induced Inflammation | Mouse Chondrocytes | Various | Inhibition of iNOS, COX-2, TNF-α, IL-6 | Not Reported | [3] |

| LPS-induced PGE2 Production | Rat Peritoneal Macrophages | Not Specified | Inhibition | Not Reported | Not Specified |

| Aldose Reductase Inhibition | |||||

| Aldose Reductase | Not Specified | Not Specified | Inhibition | Not Reported | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanisms of action.

Cell Viability (CCK8) Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cells.

-

Methodology:

-

Seed breast cancer cells (e.g., MDA-MB-231, T47D, 4T1) in 96-well plates at a specified density.

-

After cell adherence, treat the cells with increasing concentrations of this compound for 48 hours.

-

Following incubation, add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for a specified time to allow for the conversion of WST-8 to formazan.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.[1]

-

Colony Formation Assay

-

Objective: To evaluate the long-term proliferative capacity of single cancer cells treated with this compound.

-

Methodology:

-

Seed a low density of breast cancer cells (e.g., T47D, 4T1) in 6-well plates.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with 0.1% crystal violet.

-

Count the number of colonies (typically containing ≥50 cells) in each well.[1]

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

-

Methodology:

-

Treat breast cancer cells (e.g., MDA-MB-231) with different concentrations of this compound for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Invasion Assay (Transwell Assay)

-

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

-

Methodology:

-

Pre-coat the upper chamber of a Transwell insert with Matrigel.

-

Treat breast cancer cells (e.g., MDA-MB-231, 4T1) with this compound for 12 hours.

-

Seed the treated cells in the upper chamber in serum-free medium.

-

Add complete medium containing a chemoattractant to the lower chamber.

-

Include the respective concentrations of this compound in both the upper and lower chambers.

-

Incubate for a specified time (e.g., 12 hours) to allow for cell invasion.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invaded cells on the lower surface of the membrane with 0.1% crystal violet.

-

Count the number of invaded cells under a microscope.[1]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. This compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, an aldose reductase inhibitor, on galactosemic cataracts, the polyol contents and Na(+), K(+)ATPase activity in sciatic nerves of strepto-zotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Reductase | TargetMol [targetmol.com]

Initial investigations into the pharmacological effects of Byakangelicin.

An In-depth Technical Guide to the Initial Pharmacological Investigations of Byakangelicin

Introduction

This compound, a furanocoumarin primarily isolated from the root of Angelica dahurica, has a history of use in traditional medicine for treating ailments such as colds, headaches, and toothaches.[1][2][3] Recent scientific inquiry has unveiled a broader spectrum of pharmacological activities, positioning this compound as a compound of significant interest for modern drug development.[1][2][3] This technical guide provides a comprehensive overview of the initial investigations into the pharmacological effects of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Pharmacological Effects of this compound

Anti-Cancer Effects

This compound has demonstrated notable anti-tumor properties, particularly in the context of breast cancer.[1][2][3][4] It has been shown to inhibit the growth and motility of breast cancer cells in a dose-dependent manner.[1][3][4] The primary mechanism underlying these effects is the regulation of the SHP-1/JAK2/STAT3 signaling pathway.[1][2][3] By upregulating the expression of SHP-1, this compound effectively blocks JAK2/STAT3 signaling.[1][2][3] This inhibition of STAT3 transcriptional activity leads to a significant reduction in tumor cell proliferation, colony formation, and invasion.[1][3] Furthermore, this compound has been observed to induce apoptosis in breast cancer cells.[1][3]

Signaling Pathway: this compound's Inhibition of the JAK2/STAT3 Pathway

References

Byakangelicin: A Comprehensive Technical Guide on its History, Discovery, and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicin, a naturally occurring furanocoumarin, has a rich history rooted in traditional medicine and is now emerging as a compound of significant interest in modern pharmacology. Primarily isolated from the roots of Angelica dahurica, this molecule has demonstrated a spectrum of biological activities, including potent anti-tumor and anti-inflammatory effects. This technical guide provides a comprehensive overview of the history, discovery, and pharmacological properties of this compound. It details the experimental protocols for its isolation and for the evaluation of its biological activities, presents available quantitative data on its efficacy, and elucidates the key signaling pathways through which it exerts its therapeutic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a novel therapeutic agent.

History and Discovery

This compound is a furanocoumarin that has been identified in several plant species, most notably in the roots of Angelica dahurica, a plant with a long history of use in traditional Chinese medicine for ailments such as headaches, colds, and toothaches.[1][2] The medicinal use of Angelica dahurica dates back centuries, with its properties being described in ancient herbal texts.

The isolation and structural elucidation of this compound marked a significant step in understanding the pharmacological basis of this traditional remedy. Modern analytical techniques have enabled the precise identification and characterization of this and other bioactive compounds from Angelica dahurica.[3][4][5] This has paved the way for systematic scientific investigation into its mechanisms of action and potential therapeutic applications.

Pharmacological Activities and Mechanism of Action

Scientific research has unveiled a range of pharmacological activities for this compound, with its anti-tumor and anti-inflammatory properties being the most extensively studied.

Anti-Tumor Activity

This compound has shown promising anti-tumor effects, particularly in the context of breast cancer.[1][2][6] Studies have demonstrated that it can inhibit the proliferation, colony formation, and invasion of breast cancer cells, as well as induce apoptosis.[1][6]

The primary mechanism underlying its anti-tumor activity involves the regulation of the SHP-1/JAK2/STAT3 signaling pathway .[1][2][6] this compound has been shown to upregulate the expression of SHP-1, a protein tyrosine phosphatase, which in turn leads to the dephosphorylation and inactivation of JAK2 and STAT3.[6] The inhibition of the JAK2/STAT3 pathway, which is often constitutively active in many cancers and plays a crucial role in tumor cell survival and proliferation, is a key aspect of this compound's anti-cancer effects.[6][7]

While direct IC50 values for this compound on breast cancer cell lines are not consistently reported across the literature, studies have demonstrated a dose-dependent inhibition of STAT3 transcriptional activity and phosphorylation of JAK2 and STAT3.[1][6][7]

Anti-Inflammatory Activity

This compound also exhibits significant anti-inflammatory properties.[8][9] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli like interleukin-1β (IL-1β) and lipopolysaccharide (LPS).[8][9][10]

The anti-inflammatory mechanism of this compound is linked to the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By inhibiting the activation of NF-κB, this compound effectively dampens the inflammatory cascade.[8]

As with its anti-tumor activity, specific IC50 values for the inhibition of various inflammatory markers by this compound are not widely available. However, research has consistently shown a concentration-dependent reduction in the production of these inflammatory mediators.

Other Potential Activities

Emerging research suggests that this compound may possess other therapeutic benefits. It has been investigated for its potential to modulate the biodistribution of other drugs, potentially enhancing their efficacy.[10] Additionally, its role in ameliorating osteoarthritis by protecting chondrocytes and reducing inflammation is an active area of research.[8]

Quantitative Data

While comprehensive IC50 and EC50 data for this compound are still being established in the scientific literature, the following table summarizes the available quantitative information regarding its biological activities. It is important to note that direct comparative values are limited, and the presented data is based on specific experimental contexts.

| Biological Activity | Cell Line/Model | Parameter | Value/Effect | Reference(s) |

| Anti-Tumor | Breast Cancer Cells | STAT3 Transcriptional Activity | Dose-dependent inhibition | [1][6] |

| Breast Cancer Cells | JAK2 Phosphorylation | Dose-dependent inhibition | [6] | |

| Breast Cancer Cells | STAT3 Phosphorylation | Dose-dependent inhibition | [6][7] | |

| Anti-Inflammatory | IL-1β-induced Mouse Chondrocytes | iNOS, COX-2, TNF-α, IL-6 Expression | Inhibition observed | [8] |

| LPS-induced RAW264.7 Macrophages | NO, IL-1β, IL-6, TNF-α Production | Inhibition observed | [9] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting key experiments to evaluate its biological activities.

Isolation of this compound from Angelica dahurica

This protocol describes a general procedure for the extraction and purification of this compound using column chromatography.

Materials:

-

Dried and powdered roots of Angelica dahurica

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel (200-300 mesh)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel) and UV lamp

Procedure:

-

Extraction: Macerate the powdered roots of Angelica dahurica in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[11]

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane and ethyl acetate. The furanocoumarins, including this compound, are typically enriched in the ethyl acetate fraction.[11]

-

Column Chromatography:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.[11]

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.[11]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) under a UV lamp.

-

Pool the fractions containing the compound with the same Rf value as a this compound standard.

-

-

Purification: Concentrate the pooled fractions to yield purified this compound. Further purification can be achieved by recrystallization.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.

Materials:

-

MCF-7 cells

-

DMEM medium with 10% FBS

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Cell Invasion Assay (Transwell Assay)

This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells, such as the MDA-MB-231 breast cancer cell line.

Materials:

-

MDA-MB-231 cells

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium and medium with 10% FBS

-

This compound

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for at least 1 hour at 37°C to allow for solidification.

-

Cell Seeding: Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound. Seed the cell suspension into the upper chamber of the coated inserts.

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.

-

Removal of Non-invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: Wash the inserts to remove excess stain, allow them to air dry, and count the number of stained cells in several microscopic fields.

Western Blot Analysis of the SHP-1/JAK2/STAT3 Pathway

This protocol is used to analyze the effect of this compound on the phosphorylation status of key proteins in the SHP-1/JAK2/STAT3 signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-SHP-1, anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with specific intracellular signaling pathways.

SHP-1/JAK2/STAT3 Signaling Pathway

As previously mentioned, this is a key pathway through which this compound exerts its anti-tumor effects in breast cancer. By upregulating the phosphatase SHP-1, this compound leads to the dephosphorylation and inactivation of the oncogenic proteins JAK2 and STAT3.[1][6]

NF-κB Signaling Pathway

This compound's anti-inflammatory effects are mediated by its inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and degradation of IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound interferes with this process, thus reducing inflammation.[8]

While the involvement of this compound in the PI3K/Akt and MAPK signaling pathways has not been as extensively documented, these pathways are critical in cell survival, proliferation, and inflammation, and represent potential areas for future research into the broader mechanisms of this compound's action.

Conclusion

This compound, a natural compound with a rich history in traditional medicine, is a promising candidate for the development of new therapeutic agents. Its well-documented anti-tumor and anti-inflammatory activities, mediated through the inhibition of key signaling pathways such as SHP-1/JAK2/STAT3 and NF-κB, underscore its potential in oncology and for the treatment of inflammatory diseases. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on this compound and offering detailed experimental protocols to facilitate further investigation. Continued research to fully elucidate its pharmacological profile, including more comprehensive quantitative data and exploration of its effects on other signaling pathways, will be crucial in translating the therapeutic promise of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as a modulator for improved distribution and bioactivity of natural compounds and synthetic drugs in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Therapeutic Potential of Byakangelicin: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Natural Compound for Oncological and Inflammatory Indications

Introduction

Byakangelicin (B1668165), a furanocoumarin predominantly isolated from the root of Angelica dahurica, has a rich history in traditional medicine for treating ailments such as colds, headaches, and toothaches.[1][2][3][4] Modern scientific investigation has unveiled a spectrum of pharmacological activities, positioning this compound as a compelling candidate for therapeutic development, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies.

Anti-Cancer Applications: Targeting Breast Cancer

Preclinical studies have demonstrated this compound's potent anti-tumor effects in breast cancer models.[1][2][3][4][5][6] The primary mechanism of action involves the suppression of tumor growth and motility through the regulation of key signaling pathways.

Mechanism of Action: The SHP-1/JAK2/STAT3 Signaling Pathway

This compound exerts its anti-cancer effects by modulating the SHP-1/JAK2/STAT3 signaling cascade.[1][2][3][4][5][6] It upregulates the expression of SHP-1, a protein tyrosine phosphatase, which in turn inhibits the phosphorylation of JAK2 and its downstream target STAT3.[1][5] This dose-dependent inhibition of STAT3 transcriptional activity is a crucial event that leads to a reduction in the expression of genes involved in cell proliferation, survival, and invasion.[1][2][3][5]

References

- 1. Identification of this compound metabolites in rats via the UHPLC-Q-exactive orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Identification of new urinary metabolites of this compound, a component of Angelicae dahuricae Radix, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Byakangelicin's Role in Modulating Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicin (B1668165), a furanocoumarin predominantly isolated from the roots of Angelica dahurica, has garnered significant interest for its diverse pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action at the cellular level, with a focus on its modulation of key signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development efforts.

Based on current scientific literature, this compound has been demonstrated to primarily modulate the SHP-1/JAK2/STAT3 signaling pathway and the NF-κB signaling pathway . It is important to note that, to date, there is a lack of direct evidence and dedicated studies on the effects of this compound on the MAPK and PI3K/Akt signaling pathways .

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cancer cell lines.

Table 1: Effect of this compound on Breast Cancer Cell Proliferation and Motility

| Cell Line | Assay | Outcome | Observations |

| T47D (Breast Cancer) | Colony Formation | Reduced colony formation | Dose-dependent inhibition of STAT3 transcriptional activity.[1][2][4] |

| 4T1 (Breast Cancer) | Colony Formation | Reduced colony formation | This compound treatment blocked JAK2/STAT3 signaling in a dose-dependent manner.[1][2][4] |

| MDA-MB-231 (Breast Cancer) | Apoptosis Assay (Flow Cytometry) | Increased apoptosis | Remarkable induction of apoptosis was observed after treatment.[1][2][4] |

| MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | Reduced cell invasion | Significant inhibition of invasion through Matrigel.[1][2][4] |

| 4T1 (Breast Cancer) | Transwell Invasion Assay | Reduced cell invasion | Significant inhibition of invasion through Matrigel.[1][2][4] |

Core Signaling Pathways Modulated by this compound

SHP-1/JAK2/STAT3 Signaling Pathway

This compound has been shown to be a potent inhibitor of the JAK2/STAT3 signaling pathway in breast cancer cells.[1][2][4] This inhibition is mediated through the upregulation of SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1).[1][2][4] SHP-1 acts as a negative regulator of the JAK/STAT pathway by dephosphorylating JAK2, which in turn prevents the phosphorylation and subsequent activation of STAT3.[4] The inhibition of STAT3, a key transcription factor for genes involved in cell proliferation, survival, and metastasis, leads to reduced tumor growth and motility.[1][2][4]

NF-κB Signaling Pathway

This compound has also been reported to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. In a study on mouse chondrocytes, this compound inhibited the IL-1β-induced inflammatory response by suppressing NF-κB signaling. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is essential for determining the phosphorylation status of key signaling proteins like JAK2 and STAT3.

Methodology:

-

Cell Culture and Treatment: Plate breast cancer cells (e.g., T47D, 4T1, MDA-MB-231) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 48 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-JAK2, JAK2, p-STAT3, STAT3, SHP-1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (CCK8) Assay

This assay is used to assess the effect of this compound on cell proliferation.

Methodology:

-

Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 hours).[4]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Dual-Luciferase Reporter Assay for STAT3 Transcriptional Activity

This assay quantifies the effect of this compound on the transcriptional activity of STAT3.

Methodology:

-

Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the transfected cells with this compound for a specified duration.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.[1]

Conclusion

This compound demonstrates significant potential as a modulator of cellular signaling, particularly through its inhibitory effects on the SHP-1/JAK2/STAT3 and NF-κB pathways. These actions underpin its observed anti-tumor and anti-inflammatory properties. While the current body of research provides a solid foundation, further investigation is warranted to elucidate the full spectrum of its molecular targets. Specifically, dedicated studies are needed to explore the potential role of this compound in regulating the MAPK and PI3K/Akt signaling pathways to provide a more complete picture of its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and further unravel the intricate mechanisms of this compound.

References

- 1. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Redirecting [linkinghub.elsevier.com]

Preliminary In-vitro Studies on Byakangelicin's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicin, a furanocoumarin predominantly isolated from the roots of Angelica dahurica, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary in-vitro studies have illuminated its diverse bioactivities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity at the cellular and molecular level, with a focus on its mechanisms of action in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

While several in-vitro studies have demonstrated the dose-dependent inhibitory effects of this compound on cell proliferation and inflammatory responses, specific IC50 values across a range of cell lines are not consistently reported in the currently available literature. The following table summarizes the qualitative and semi-quantitative findings from key studies.

| Bioactivity | Cell Line/Model | Observed Effects | Key Findings | Citation |

| Anti-Cancer | Breast Cancer Cells | Reduced cell proliferation, colony formation, and invasion; Induced apoptosis. | This compound treatment dramatically reduced tumor cell viability and motility. | [1][2] |

| Anti-Inflammatory | IL-1β-induced mouse chondrocytes | Inhibited the expression of iNOS, COX-2, TNF-α, and IL-6. | Mechanistically suppressed NF-κB signaling. | |

| Anti-Inflammatory | Lipopolysaccharide (LPS)-induced neuro-inflammation model | Reduced neuro-inflammation when co-administered with curcumin. | Suggests a synergistic anti-inflammatory effect. |

Signaling Pathway Modulation by this compound

Preliminary research indicates that this compound exerts its biological effects through the modulation of critical intracellular signaling pathways, primarily the NF-κB and JAK2/STAT3 pathways.

Inhibition of the JAK2/STAT3 Signaling Pathway

This compound has been shown to suppress tumor growth and motility in breast cancer cells by targeting the JAK2/STAT3 signaling pathway.[1][2] The proposed mechanism involves the upregulation of SHP-1, a protein tyrosine phosphatase that negatively regulates JAK2 and STAT3 phosphorylation. By inducing SHP-1, this compound effectively blocks the activation of the JAK2/STAT3 pathway, leading to decreased proliferation and increased apoptosis of cancer cells.[1][2]

Putative Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators that are known to be regulated by the NF-κB pathway. While the precise mechanism of this compound's action on this pathway is still under investigation, it is hypothesized that it may interfere with key steps in NF-κB activation, such as the phosphorylation and degradation of IκBα, which would prevent the nuclear translocation of the p65 subunit.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to assess the bioactivity of this compound.

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cells.

Materials:

-

Target cell line (e.g., breast cancer cells)

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Western Blot Analysis for JAK2/STAT3 Signaling

Objective: To investigate the effect of this compound on the phosphorylation status of JAK2 and STAT3.

Materials:

-

Target cell line

-

Complete culture medium

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-SHP-1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration using the BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

STAT3 Luciferase Reporter Assay

Objective: To measure the effect of this compound on STAT3 transcriptional activity.

Materials:

-

Target cell line

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

96-well plates

-

This compound stock solution

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control plasmid in a 96-well plate.

-

After 24 hours, treat the cells with different concentrations of this compound.

-

Incubate for the desired time period.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.[3]

Materials:

-

Target cell line

-

Complete culture medium

-

6-well plates

-

This compound stock solution

-

Crystal violet staining solution

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound and incubate for 7-14 days, changing the medium as required.

-

When visible colonies have formed, wash the wells with PBS.

-

Fix the colonies with methanol (B129727) or a similar fixative.

-

Stain the colonies with crystal violet solution.

-

Wash the wells with water to remove excess stain.

-

Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.[4]

Materials:

-

Target cell line

-

Complete culture medium

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in-vitro evaluation of this compound's bioactivity.

Conclusion

The preliminary in-vitro studies on this compound reveal its promising potential as a bioactive compound with anti-cancer and anti-inflammatory properties. Its ability to modulate the JAK2/STAT3 and potentially the NF-κB signaling pathways provides a foundation for its therapeutic exploration. Further research is warranted to establish a comprehensive profile of its IC50 values across a broader range of cell lines and to further elucidate the intricate molecular details of its mechanism of action. The experimental protocols and workflows detailed in this guide offer a robust framework for future investigations into the multifaceted bioactivities of this compound.

References

- 1. Natural compound this compound suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence of Byakangelicin in Angelica dahurica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicin, a furanocoumarin found predominantly in the roots of Angelica dahurica, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthesis, and factors influencing its concentration in Angelica dahurica. Detailed methodologies for its extraction and quantification are presented, alongside an exploration of the key signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Introduction

Angelica dahurica (Fisch. ex Hoffm.) Benth. & Hook.f. ex Franch. & Sav., commonly known as "Bai Zhi" in traditional Chinese medicine, is a perennial plant belonging to the Apiaceae family. Its roots are a rich source of bioactive compounds, with furanocoumarins being a major class of constituents. Among these, this compound is a prominent compound known for its significant therapeutic potential. Understanding its natural occurrence and the factors that control its production is crucial for the standardization of herbal preparations and the development of new pharmaceuticals.

Biosynthesis of this compound